5-Methylpiperidin-3-amine

Description

The exact mass of the compound 5-Methylpiperidin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylpiperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpiperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

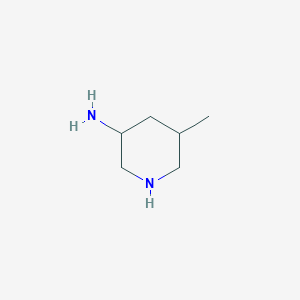

Structure

3D Structure

Properties

IUPAC Name |

5-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOHPULQDOKUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184913-57-2 | |

| Record name | 5-methylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylpiperidin-3-amine: Structure, Stereoisomerism, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a vast array of clinically approved pharmaceuticals.[1] Its structural and physicochemical properties often impart favorable pharmacokinetic profiles, enhancing the "druggability" of molecules.[1] This guide delves into the specifics of a key substituted piperidine, 5-Methylpiperidin-3-amine, a chiral building block of increasing importance in the synthesis of complex therapeutic agents. We will dissect its core chemical structure, explore the critical nuances of its stereoisomers, outline synthetic and analytical methodologies, and discuss its role in the landscape of drug discovery.

Core Chemical Structure and Physicochemical Properties

5-Methylpiperidin-3-amine is a heterocyclic compound featuring a six-membered piperidine ring. The structure is characterized by a methyl group (-CH₃) at the 5-position and an amine group (-NH₂) at the 3-position. This substitution pattern introduces two stereogenic centers, a feature of paramount importance for its application in drug development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | [2][3] |

| Molecular Weight | 114.19 g/mol | [2][3] |

| General Class | Cyclic Amine, Piperidine Derivative | N/A |

The presence of both a primary amine and a secondary amine (within the ring) makes it a versatile nucleophile and a basic compound capable of forming salts. These characteristics are fundamental to its reactivity in synthetic schemes and its pharmacokinetic behavior in biological systems.

The Critical Role of Stereoisomerism

The defining structural feature of 5-Methylpiperidin-3-amine is the presence of two chiral centers at the C3 and C5 positions. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers. The spatial arrangement of the amine and methyl groups relative to the piperidine ring (cis or trans) dictates the molecule's three-dimensional shape, which in turn governs its interaction with chiral biological targets like enzymes and receptors.

The four stereoisomers are:

-

(3S, 5R)-5-Methylpiperidin-3-amine and (3R, 5S)-5-Methylpiperidin-3-amine (a pair of enantiomers, cis configuration)

-

(3S, 5S)-5-Methylpiperidin-3-amine and (3R, 5R)-5-Methylpiperidin-3-amine (a pair of enantiomers, trans configuration)

The differential biological activity between stereoisomers is a well-established principle in pharmacology. The introduction of a methyl group onto a piperazine ring, a similar heterocyclic structure, has been shown to create stereoisomers with distinct selectivity for different nicotinic acetylcholine receptor subtypes.[4] This underscores the necessity of controlling and characterizing the stereochemistry of building blocks like 5-Methylpiperidin-3-amine.

Below is a diagram illustrating the four distinct stereoisomers.

Caption: 2D representation of the four stereoisomers of 5-Methylpiperidin-3-amine.

Synthesis and Stereocontrol

The synthesis of specific stereoisomers of 5-Methylpiperidin-3-amine is a non-trivial challenge that requires carefully designed synthetic routes. General approaches to creating substituted piperidines often yield mixtures of stereoisomers. Therefore, achieving stereochemical purity relies on one of two core strategies:

-

Stereoselective Synthesis: This approach utilizes chiral starting materials or chiral catalysts to direct the formation of a single, desired stereoisomer. For example, patent literature describes the synthesis of PF-06651600, a pharmaceutical agent, which starts from the enantiomerically pure raw material (3R, 6S)-1-benzyl-6-methylpiperidine-3-amine to avoid challenging chiral separations later in the process.[5] This highlights the industrial preference for incorporating stereochemistry early in a synthetic sequence.

-

Chiral Resolution: This method involves synthesizing a mixture of stereoisomers (a racemate or a mixture of diastereomers) and then separating them.

Experimental Protocol: Chiral Separation via HPLC

The separation of enantiomers is crucial for both analytical characterization and preparative isolation. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[6]

Objective: To separate the enantiomers of a derivatized 5-Methylpiperidin-3-amine mixture.

Causality: Direct analysis of chiral amines can be difficult. Derivatization with a fluorogenic agent like 4-nitro-7-chloro-2,1,3-benzoxadiazole (NBD-Cl) enhances UV/fluorescence detection and can improve the interaction with the CSP, leading to better separation.[7][8] The choice of a polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate), is based on its proven efficacy in resolving a wide range of chiral compounds through interactions like hydrogen bonding and π-π stacking.[7][8]

Step 1: Derivatization of the Amine

-

Dissolve the 5-Methylpiperidin-3-amine stereoisomeric mixture in a suitable solvent (e.g., DMF).

-

Add triethylamine (10 equivalents) to act as a base.

-

Add NBD-Cl (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 6 hours.[7]

-

Filter the resulting solution and dilute to an appropriate concentration for HPLC injection.

Step 2: HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

-

Chiral Column: A polysaccharide-derived CSP, such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)).[7]

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol). The exact ratio must be optimized to achieve baseline separation.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: Set the detector to the appropriate wavelength for the NBD derivative.

-

Injection: Inject the derivatized sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.

The following diagram illustrates the general workflow for chiral separation.

Caption: Workflow for the analytical separation of chiral amine enantiomers.

Applications in Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1] Its structure allows for precise three-dimensional positioning of functional groups to optimize binding with molecular targets, while also providing a stable, metabolically robust core with favorable solubility and lipophilicity profiles.[1]

Derivatives of 5-Methylpiperidin-3-amine are valuable intermediates for synthesizing complex molecules with therapeutic potential. The specific stereochemistry of the starting amine is critical, as it directly translates to the final stereochemistry of the active pharmaceutical ingredient (API). For instance, specific stereoisomers of related piperazine compounds have been investigated for their central pharmacological activity as potential antipsychotic, antidepressant, and anxiolytic agents.[9] The defined stereochemistry of 5-Methylpiperidin-3-amine makes it an attractive building block for creating novel therapeutics with high target specificity and reduced off-target effects.

Summary of Key Stereoisomers

| Compound Name | CAS Number | Molecular Formula | Stereochemistry |

| (3S, 5R)-5-Methylpiperidin-3-amine | 1820575-16-3 | C₆H₁₄N₂ | cis |

| tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate | 951163-61-4 | C₁₁H₂₂N₂O₂ | trans (Boc-protected) |

| (3S,5R)-3-(Boc-amino)-5-Methylpiperidine | 1203651-07-3 | C₁₁H₂₂N₂O₂ | cis (Boc-protected) |

Note: Boc (tert-butyloxycarbonyl) is a common protecting group for the amine functionality used during synthesis.[10][11]

Conclusion

5-Methylpiperidin-3-amine is more than a simple chemical; it is a sophisticated, chiral building block that offers chemists precise control over the three-dimensional architecture of next-generation pharmaceuticals. Its inherent stereoisomerism is not a complication but an opportunity to design drugs with enhanced potency and selectivity. A thorough understanding of its structure, coupled with robust protocols for stereoselective synthesis and chiral analysis, is essential for leveraging its full potential. As the demand for highly specific and effective therapeutics continues to grow, the strategic use of such well-defined chiral intermediates will remain a critical component of successful drug development programs.

References

-

Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available from: [Link]

- Google Patents. (2021). Preparation method of PF06651600. CN113121539A.

-

Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Fundamental & Clinical Pharmacology. Available from: [Link]

-

Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available from: [Link]

-

MDPI. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Available from: [Link]

-

Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine. Available from: [Link]

-

National Institutes of Health. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available from: [Link]

-

ResearchGate. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

-

de Oliveira, A. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available from: [Link]

-

IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1820575-16-3|(3S,5R)-5-Methylpiperidin-3-amine|BLD Pharm [bldpharm.com]

- 3. (3S,5R)-5-methylpiperidin-3-amine - CAS:1820575-16-3 - Abovchem [abovchem.com]

- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN113121539A - Preparation method of PF06651600 - Google Patents [patents.google.com]

- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - CAS - 1203651-07-3 | Axios Research [axios-research.com]

- 11. (3S,5S)-3-(Boc-amino)-5-Methylpiperidine - SRIRAMCHEM [sriramchem.com]

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to the Synthesis of (3R,5S)-5-Methylpiperidin-3-amine

Introduction: The Significance of Stereochemistry in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chiral piperidine scaffolds, in particular, are privileged structures, forming the backbone of numerous therapeutic agents due to their favorable pharmacokinetic properties and their ability to present functional groups in well-defined spatial orientations. Among these, the (3R,5S)-5-Methylpiperidin-3-amine moiety has emerged as a critical intermediate, most notably in the synthesis of the Janus kinase (JAK) inhibitor, ritlecitinib (PF-06651600), a breakthrough therapy for alopecia areata.[1]

This technical guide provides an in-depth exploration of the discovery and evolution of synthetic strategies for (3R,5S)-5-Methylpiperidin-3-amine. We will dissect the chemical logic behind various approaches, from early-stage, chromatography-dependent routes to highly optimized, scalable processes suitable for industrial production. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the stereocontrolled synthesis of this vital pharmaceutical building block.

The Synthetic Challenge: Establishing the trans-1,3,5-Stereochemistry

The core synthetic challenge in constructing (3R,5S)-5-Methylpiperidin-3-amine lies in the precise control of two stereocenters (C3 and C5) to achieve the desired trans relationship between the amino and methyl groups. Early synthetic endeavors often grappled with the formation of diastereomeric mixtures, necessitating costly and labor-intensive purification steps. The evolution of the synthesis of this compound is a compelling case study in process chemistry, highlighting the drive towards efficiency, cost-effectiveness, and stereochemical purity.

Two primary strategies have proven successful in achieving the desired stereoisomer:

-

Stereospecific Synthesis from the Chiral Pool: Building the piperidine ring from readily available, enantiopure starting materials.

-

Diastereoselective Hydrogenation and Resolution: Creating the piperidine ring from an achiral precursor and then separating the desired stereoisomer.

Strategy 1: Stereospecific Synthesis from Chiral Precursors

This elegant approach leverages the inherent chirality of natural products to construct the piperidine ring with predetermined stereochemistry, thereby obviating the need for a late-stage chiral resolution. A notable example of this strategy utilizes L-alanine and L-serine as the foundational chiral building blocks.[2]

Causality Behind the Experimental Choices

The rationale for this approach is rooted in achieving maximum stereocontrol from the outset. By using enantiopure starting materials, the chirality is woven into the molecular framework throughout the synthesis, minimizing the formation of unwanted stereoisomers. This strategy is particularly advantageous for reducing the burden on downstream purification and ensuring high enantiomeric purity in the final product. The multi-step sequence is designed to construct the carbon skeleton and introduce the necessary functionalities in a stepwise and controlled manner.

Experimental Protocol: A Multi-Step Convergent Synthesis

The synthesis begins with the preparation of two key fragments derived from L-alanine and L-serine, which are then coupled and cyclized.

Step 1: Synthesis of the C5-Methyl Stereocenter Fragment (from L-Alanine)

-

L-alanine is first protected and converted to a suitable electrophile. This sets the (S)-stereochemistry at what will become the C5 position of the piperidine ring.

Step 2: Synthesis of the C3-Amino Stereocenter Fragment (from L-Serine)

-

L-serine is transformed through a series of steps, including protection and functional group manipulations, to create a nucleophilic component that will introduce the C3-amino group.

Step 3: Fragment Coupling and Cyclization

-

The two fragments are coupled, and a subsequent intramolecular cyclization reaction forms the piperidine ring. The stereochemistry established in the initial fragments directs the formation of the desired (3R,5S) configuration.

Step 4: Deprotection

-

Finally, the protecting groups on the nitrogen atoms are removed to yield the target (3R,5S)-5-Methylpiperidin-3-amine. This is typically achieved through standard deprotection protocols, such as hydrogenolysis for a Cbz group or acidic treatment for a Boc group.[3][4]

Visualizing the Workflow: Stereospecific Synthesis

Caption: Stereospecific synthesis of the target molecule from chiral pool starting materials.

Strategy 2: Pyridine Hydrogenation and Diastereomeric Resolution

This strategy represents a more classical and often more industrially scalable approach, starting from a readily available and achiral 5-methyl-3-nitropyridine precursor. The key steps involve the reduction of the pyridine ring to form a piperidine, followed by a highly efficient resolution of the resulting diastereomeric mixture.

Causality Behind the Experimental Choices

The primary driver for this strategy is the use of simple, inexpensive starting materials. The hydrogenation of pyridines is a well-established transformation.[5] However, this reaction typically produces a mixture of cis and trans diastereomers. The critical innovation in this route, as developed for the synthesis of ritlecitinib, was the move away from challenging chromatographic separations (including chiral SFC) to a more scalable diastereomeric salt crystallization.[3] This shift is a hallmark of robust process development, significantly reducing costs and improving throughput. The choice of resolving agent and crystallization solvent is critical for achieving high diastereoselectivity and yield.

Experimental Protocol: A Scalable Process

Step 1: Catalytic Hydrogenation of 5-Methyl-3-nitropyridine

-

Reaction: 5-Methyl-3-nitropyridine is hydrogenated over a suitable catalyst.

-

Catalyst Evolution: Initial syntheses often employed expensive platinum oxide (PtO₂). For scalability and cost-efficiency, this was later replaced with less expensive catalysts like 5% Rhodium on Carbon (Rh/C).[3]

-

Conditions: The reaction is typically carried out in a solvent such as methanol under hydrogen pressure.

-

Outcome: This step reduces both the nitro group to an amine and the pyridine ring to a piperidine, yielding a racemic mixture of cis- and trans-5-methylpiperidin-3-amine.

Step 2: Protection of the Piperidine Nitrogen

-

The secondary amine of the piperidine ring is typically protected, for example, with a benzyloxycarbonyl (Cbz) group, to facilitate handling and the subsequent resolution.

Step 3: Diastereomeric Salt Resolution

-

The Key Step: The racemic mixture of protected cis and trans isomers is treated with a chiral acid (a resolving agent) in a specific solvent system.

-

Mechanism: The chiral acid forms diastereomeric salts with the racemic amine. These salts have different physical properties, most importantly, different solubilities.

-

Outcome: By carefully selecting the chiral acid and crystallization conditions, the salt of the desired (3R,5S) isomer can be selectively precipitated from the solution, leaving the other isomers in the mother liquor. This allows for the isolation of the enantiomerically pure desired product.[3]

Step 4: Liberation of the Free Amine and Deprotection

-

The resolved diastereomeric salt is treated with a base to liberate the free, enantiopure protected piperidine.

-

The remaining protecting groups are then removed to yield the final product. For instance, the Cbz group can be removed by hydrogenolysis or under acidic conditions.[3][6]

Data Summary: Comparison of Hydrogenation Catalysts

| Catalyst | Cost | Safety Considerations | Typical Conditions | Outcome |

| PtO₂ (Adams' catalyst) | High | Pyrophoric when dry | H₂ (50 psi), RT, Methanol | Effective but expensive |

| 5% Rh/C | Moderate | Standard handling for hydrogenation catalysts | H₂ (50 psi), RT, Methanol | Cost-effective, scalable alternative |

Visualizing the Workflow: Hydrogenation and Resolution

Caption: Scalable synthesis via hydrogenation of a pyridine precursor followed by resolution.

Conclusion and Future Outlook

The synthesis of (3R,5S)-5-Methylpiperidin-3-amine provides a clear and compelling illustration of the principles of modern pharmaceutical process chemistry. The journey from early, less efficient synthetic routes to highly optimized, scalable processes demonstrates the critical importance of stereochemical control, cost-effective reagents, and the replacement of cumbersome purifications with robust, crystallization-based methods.

The development of a stereospecific synthesis from the chiral pool represents a pinnacle of synthetic design, offering unparalleled control over the molecular architecture. Concurrently, the refinement of the hydrogenation-resolution pathway showcases the power of process optimization to transform a challenging synthesis into a viable industrial process. Both strategies provide valuable tools for chemists and engineers in the pharmaceutical industry. As the demand for enantiopure building blocks continues to grow, the insights gained from the synthesis of molecules like (3R,5S)-5-Methylpiperidin-3-amine will undoubtedly pave the way for the development of the next generation of life-saving medicines.

References

- CN113121539A - Preparation method of PF06651600.

- KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate.

- CN112300059B - Preparation method of PF-06651600 intermediate.

- WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.

-

Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development - ACS Publications. [Link]

- CN105693728A - Synthesis method of JAK inhibitor tofacitinib.

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

-

Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. Morressier. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

-

Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

-

Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate - Google Patents [patents.google.com]

- 3. tdcommons.org [tdcommons.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Methylpiperidin-3-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methylpiperidin-3-amine, a key building block in medicinal chemistry and drug development. In the absence of directly published experimental spectra, this document synthesizes data from analogous compounds and foundational spectroscopic principles to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of 5-Methylpiperidin-3-amine

5-Methylpiperidin-3-amine, a chiral substituted piperidine, represents a valuable scaffold in the synthesis of a wide array of pharmacologically active compounds. The piperidine ring is a privileged structure in drug discovery, appearing in numerous approved drugs. The presence of both a methyl group and an amino group on the piperidine ring of 5-Methylpiperidin-3-amine offers multiple points for diversification and modulation of physicochemical properties, making it an attractive starting material for the development of novel therapeutics.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules during synthesis and quality control. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra to aid researchers in this critical task.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 5-Methylpiperidin-3-amine is anticipated to be complex due to the presence of multiple stereoisomers (cis and trans) and the various proton environments within the piperidine ring. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the local electronic and steric environment of each proton.

Experimental Protocol (General): A detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Methylpiperidin-3-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (NH and NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Data:

The predicted chemical shifts are based on the analysis of data from 3-aminopiperidine dihydrochloride, 3-methylpiperidine, and general principles of proton NMR. The piperidine ring is expected to exist in a chair conformation.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H3 (methine) | ~ 2.8 - 3.2 | Multiplet | |

| H2ax, H6ax | ~ 2.9 - 3.1 | Multiplet | |

| H2eq, H6eq | ~ 2.4 - 2.6 | Multiplet | |

| H5 (methine) | ~ 1.5 - 1.8 | Multiplet | |

| H4ax | ~ 1.7 - 1.9 | Multiplet | |

| H4eq | ~ 1.1 - 1.3 | Multiplet | |

| -CH₃ | ~ 0.8 - 1.0 | Doublet | ~ 6-7 |

| -NH₂ | ~ 1.5 - 2.5 (broad) | Singlet (broad) | |

| -NH | ~ 1.5 - 2.5 (broad) | Singlet (broad) |

Causality Behind Predictions:

-

H3: The proton attached to the same carbon as the amino group is expected to be deshielded due to the electron-withdrawing nature of the nitrogen, placing it in the 2.8 - 3.2 ppm range.

-

H2 and H6: The protons on the carbons adjacent to the ring nitrogen are significantly deshielded, with axial protons typically appearing at a slightly higher chemical shift than equatorial protons.

-

-CH₃: The methyl group protons will appear as a doublet due to coupling with the adjacent methine proton (H5).

-

-NH₂ and -NH: The chemical shifts of the amine protons are highly variable and depend on solvent, concentration, and temperature. They often appear as broad singlets due to quadrupole broadening and chemical exchange.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Experimental Protocol (General):

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of deuterated solvent).

-

Instrumentation: Use a high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

A relaxation delay of 2-5 seconds is typically used.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

The predicted chemical shifts are based on data from cis-3,5-dimethylpiperidine and the known effects of an amino substituent.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C3 | ~ 48 - 52 |

| C2 | ~ 50 - 54 |

| C6 | ~ 45 - 49 |

| C5 | ~ 30 - 34 |

| C4 | ~ 30 - 34 |

| -CH₃ | ~ 18 - 22 |

Causality Behind Predictions:

-

C2, C3, and C6: The carbons directly attached to the nitrogen atoms (C2, C6, and the carbon bearing the amino group, C3) are expected to be the most deshielded, appearing in the downfield region of the aliphatic spectrum.

-

C4 and C5: The remaining ring carbons will appear at higher field (more shielded).

-

-CH₃: The methyl carbon will be the most shielded, appearing at the highest field.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 5-Methylpiperidin-3-amine will be characterized by absorptions corresponding to N-H and C-N bonds.

Experimental Protocol (General):

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film. Alternatively, a KBr pellet can be prepared for solid samples.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| N-H stretch (secondary amine) | 3300 - 3500 | Medium (one band) |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H bend (primary amine) | 1590 - 1650 | Medium |

| C-N stretch (aliphatic amine) | 1000 - 1250 | Medium to Weak |

Interpretation of Key Bands:

-

N-H Stretching: The presence of a primary amine (-NH₂) will give rise to two characteristic stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. The secondary amine (-NH-) in the ring will show a single band in the same region.

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are indicative of the C-H bonds of the piperidine ring and the methyl group.

-

N-H Bending: The scissoring vibration of the primary amine is expected to appear in the 1590-1650 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibrations of the aliphatic amine will be present in the fingerprint region.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to elucidate its structure.

Experimental Protocol (General):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization method often used for less volatile or thermally labile compounds, typically producing a protonated molecular ion [M+H]⁺.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum (Electron Ionization):

The molecular formula of 5-Methylpiperidin-3-amine is C₆H₁₄N₂. The molecular weight is 114.19 g/mol .

-

Molecular Ion (M⁺): An odd molecular weight of 114 is expected, consistent with the nitrogen rule (an odd number of nitrogen atoms results in an odd molecular weight). The molecular ion peak may be of low intensity due to the facile fragmentation of aliphatic amines.[1]

-

Key Fragmentation Pathways: The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage.

-

α-Cleavage: The most common fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This can lead to the formation of stable iminium ions.

-

Loss of a methyl radical (•CH₃) from the 5-position would lead to a fragment at m/z 99 .

-

Cleavage of the C2-C3 or C5-C6 bond can lead to various fragment ions. A prominent peak is often observed at m/z 84 , corresponding to the loss of an ethyl radical.

-

A fragment at m/z 70 can arise from the loss of an amino group and a methyl group.

-

-

Base Peak: The base peak (the most intense peak) is likely to be a fragment resulting from α-cleavage. For similar aliphatic amines, a fragment at m/z 44 or m/z 58 is often the base peak, corresponding to [CH₂=NH₂]⁺ or [CH₃CH=NH₂]⁺, respectively.

-

Molecular Structure and Fragmentation Diagram:

Caption: Predicted major fragmentation pathways of 5-Methylpiperidin-3-amine in EI-MS.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 5-Methylpiperidin-3-amine. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, IR, and MS data. These predictions offer a robust framework for researchers to confirm the identity and purity of this important synthetic building block. It is important to note that the actual experimental data may show minor variations due to stereochemical effects, solvent choice, and instrumental parameters. However, the core patterns and characteristic signals outlined in this guide should serve as a reliable reference for the spectroscopic characterization of 5-Methylpiperidin-3-amine.

References

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 25). YouTube. [Link]

-

3-Methylpiperidine. PubChem. (n.d.). [Link]

-

Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. [Link]

-

3-Aminopyridine. NIST WebBook. (n.d.). [Link]

Sources

Solubility of 5-Methylpiperidin-3-amine in common organic solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Methylpiperidin-3-amine, a key heterocyclic amine intermediate in pharmaceutical development. In the absence of extensive published quantitative data, this document establishes a robust predictive solubility profile based on fundamental physicochemical principles, molecular structure, and comparative analysis with analogous compounds like piperidine. We delve into the molecular interactions governing solubility in polar protic, polar aprotic, and nonpolar organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility via the isothermal saturation method, empowering researchers to generate precise, reliable data. This document is intended for researchers, chemists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation processes involving this compound.

Introduction and Physicochemical Foundation

5-Methylpiperidin-3-amine is a substituted piperidine derivative featuring both a secondary amine within the heterocyclic ring and a primary amine substituent. The presence of a methyl group introduces stereoisomerism (cis and trans diastereomers), which can subtly influence physical properties. As a diamine, its chemical behavior is dominated by the basicity and hydrogen-bonding capabilities of its nitrogen atoms. Understanding these foundational properties is paramount to predicting its interactions with various solvents.

The parent heterocycle, piperidine, is known to be miscible with water and highly soluble in a wide array of organic solvents, including alcohols and ethers, while showing limited solubility in nonpolar solvents like hexane.[1][2] 5-Methylpiperidin-3-amine, with its additional polar primary amine group, is expected to exhibit enhanced polarity compared to piperidine, a factor that will significantly dictate its solubility profile.

Table 1: Core Physicochemical Properties of 5-Methylpiperidin-3-amine

| Property | Value | Source / Comment |

| Molecular Formula | C₆H₁₄N₂ | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| Appearance | Predicted to be a liquid or low-melting solid | Inferred from similar small amines. |

| Hydrogen Bond Donors | 2 (Primary -NH₂, Secondary -NH) | Key to solubility in protic solvents. |

| Hydrogen Bond Acceptors | 2 (Nitrogen lone pairs) | Key to solubility in polar solvents. |

| Predicted LogP | -0.1 to -0.6 (approx.) | Estimated from related structures[4][5]; indicates hydrophilicity. |

| Basicity (pKa) | Two pKa values expected, ~10-11 for the secondary amine and ~9-10 for the primary amine. | Estimated based on piperidine (pKa 11.22)[6] and primary amines. |

Theoretical Solubility Profile: A Mechanistic Approach

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 5-Methylpiperidin-3-amine is governed by the balance between its polar amine functionalities and its nonpolar aliphatic backbone.

Caption: Solute-solvent hydrogen bonding.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents have significant dipole moments and can act as hydrogen bond acceptors but lack donor capabilities.

-

Causality: The primary and secondary amines of the solute can still act as hydrogen bond donors to the acceptor sites on these solvents (e.g., the oxygen in DMSO or DMF). Additionally, strong dipole-dipole interactions will occur between the polar solute and the polar aprotic solvent. While not as strong as the dual donor-acceptor network in protic solvents, these interactions are substantial.

-

Prediction: Good to High Solubility . 5-Methylpiperidin-3-amine is expected to be readily soluble in solvents like DMSO and DMF. [7]Solubility in acetonitrile and acetone may be slightly lower but still significant.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents have low dielectric constants and interact primarily through weak van der Waals forces.

-

Causality: The highly polar nature of the two amine groups is incompatible with the nonpolar environment of solvents like hexane. The energy cost of breaking the strong intermolecular hydrogen bonds between solute molecules is not compensated by the weak van der Waals forces that would form with the solvent. Toluene, with its aromatic ring, may show slightly better solvency due to potential pi-amine interactions, and diethyl ether's oxygen can act as a weak hydrogen bond acceptor.

-

Prediction: Low to Sparingly Soluble . Solubility is expected to be very low in alkanes like hexane. [1][2]Moderate solubility might be achieved in toluene or diethyl ether, but it will be significantly less than in polar solvents.

Table 2: Predicted Qualitative Solubility of 5-Methylpiperidin-3-amine

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Water, Methanol, Ethanol | Miscible / Very High | Hydrogen Bonding (Donor & Acceptor) |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High / Good | Hydrogen Bonding (Donor), Dipole-Dipole |

| Nonpolar Aromatic | Toluene, Benzene | Low / Moderate | van der Waals, Pi-Amine Interaction |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Very Low / Insoluble | van der Waals |

| Ethers | Diethyl Ether, THF | Moderate | Weak H-Bond Acceptor, Dipole-Dipole |

| Chlorinated | Dichloromethane (DCM) | Good | Dipole-Dipole, Weak H-Bond Acceptor |

Experimental Protocol: Isothermal Saturation Method

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The isothermal saturation method is a gold-standard technique for determining the equilibrium solubility of a compound. [8] Principle: An excess of the solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the supernatant is then measured, representing the solubility at that temperature.

Caption: Workflow for Isothermal Solubility Determination.

Step-by-Step Methodology

-

Materials and Preparation:

-

Vials (e.g., 4 mL glass vials with PTFE-lined caps).

-

5-Methylpiperidin-3-amine (ensure purity is known).

-

Selected organic solvents (HPLC grade or higher).

-

Temperature-controlled shaker/incubator.

-

Centrifuge (if necessary).

-

Calibrated pipettes and volumetric flasks.

-

Analytical balance.

-

HPLC or GC system with a suitable detector (e.g., UV, ELSD, or MS).

-

-

Experimental Procedure:

-

Step 2.1: Add an excess amount of 5-Methylpiperidin-3-amine to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Step 2.2: Add a known volume or mass of the chosen solvent to the vial.

-

Step 2.3: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Step 2.4: Agitate the slurry for a predetermined time to ensure equilibrium is reached. Causality: A 24-hour period is often sufficient, but a time-point study (e.g., sampling at 12, 24, and 48 hours) is required to validate that the concentration has plateaued, confirming true equilibrium.

-

Step 2.5: After equilibration, stop agitation and allow the vials to stand at the same constant temperature for at least 2 hours for the excess solid to settle. Alternatively, centrifuge the vials to expedite phase separation.

-

Step 2.6: Carefully withdraw a precise aliquot of the clear supernatant, avoiding any solid particles.

-

Step 2.7: Immediately dilute the aliquot gravimetrically or volumetrically with a suitable solvent (typically the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Step 3.1: Prepare a series of calibration standards of 5-Methylpiperidin-3-amine of known concentrations.

-

Step 3.2: Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV).

-

Step 3.3: Calculate the concentration in the diluted sample from the calibration curve. Back-calculate to determine the original concentration in the saturated solution, which is the solubility. Express results in mg/mL or mol/L.

-

-

System Validation (Trustworthiness):

-

After the experiment, the remaining solid should be recovered and analyzed (e.g., by DSC or XRPD) to confirm that no phase change or degradation has occurred during the equilibration period. This ensures the measured solubility corresponds to the initial solid form.

-

Conclusion

5-Methylpiperidin-3-amine is a highly polar molecule whose solubility is dominated by its dual amine functionalities. It is predicted to be highly soluble to miscible in polar protic solvents and demonstrate good solubility in polar aprotic solvents. Conversely, its solubility in nonpolar aliphatic and aromatic solvents is expected to be limited. These predictions, grounded in the principles of intermolecular forces, provide a strong framework for solvent selection in research and development. For critical applications requiring precise formulation, the isothermal saturation protocol detailed herein provides a reliable and robust method for obtaining definitive quantitative solubility data.

References

-

Wikipedia. Piperidine. [Link]

-

Purdue University. Principles of Drug Action 1, Spring 2005, Amines. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

University of Babylon. Experiment 1: Exp 3. Identification of amine. [Link]

-

PubChem. cis-3,5-Dimethylpiperidin-1-amine. [Link]

-

Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine. [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

-

Solubility of Things. Piperidine. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Jay C. McLaughlin. Experiment 27 - Amines and Amides. [Link]

-

NCBI Bookshelf. Some Aromatic Amines, Organic Dyes, and Related Exposures. [Link]

-

PubChem. (R)-1-methylpiperidin-3-amine. [Link]

-

Quora. Are amines soluble in organic solvents?. [Link]

-

ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

-

Chemistry LibreTexts. 24.2: Structure and Properties of Amines. [Link]

-

NIH - National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

PubChem. Piperidin-3-amine. [Link]

-

PubChem. cis-5-Amino-1-Boc-piperidin-3-ol. [Link]

-

PubChem. cis-1-Boc-5-(Cbz-amino)piperidin-3-ol. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (3S,5R)-5-methylpiperidin-3-amine - CAS:1820575-16-3 - Abovchem [abovchem.com]

- 4. (R)-1-methylpiperidin-3-amine | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. physchemres.org [physchemres.org]

5-Methylpiperidin-3-amine pKa and basicity

An In-depth Technical Guide to the Basicity and pKa of 5-Methylpiperidin-3-amine for Drug Development

Executive Summary

The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and synthetic tractability. 5-Methylpiperidin-3-amine, a disubstituted piperidine derivative, presents a particularly interesting case for drug design due to its two distinct basic centers: a primary amine at the 3-position and a secondary amine within the heterocyclic ring. The ionization state of these amines, governed by their respective pKa values, is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target activity and potential off-target liabilities.

This guide provides a comprehensive analysis of the basicity and pKa of 5-Methylpiperidin-3-amine from a drug development perspective. We will deconstruct the molecule's structure to predict its acid-base behavior, explore the stereochemical nuances that influence basicity, and provide detailed, field-proven protocols for the experimental determination of its pKa values. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize and optimize this valuable chemical scaffold.

The Foundational Importance of pKa in Drug Discovery

In drug development, the pKa value is not merely a physical constant; it is a pivotal parameter that dictates the behavior of a molecule in a biological system. The pKa, the negative logarithm of the acid dissociation constant, defines the pH at which a functional group is 50% ionized and 50% neutral. For a basic compound like 5-Methylpiperidin-3-amine, we refer to the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base.

The ionization state of a drug molecule profoundly impacts:

-

Solubility: The charged, protonated form of an amine is generally far more water-soluble than the neutral form. This is crucial for formulation and intravenous administration.

-

Permeability: The neutral, lipophilic form of a molecule is better able to cross biological membranes, such as the intestinal wall or the blood-brain barrier.

-

Target Binding: Many drug-target interactions rely on specific ionization states to form key hydrogen bonds or electrostatic interactions within a binding pocket.

-

ADME Properties: The balance between ionized and neutral species affects everything from oral absorption to metabolic stability and renal clearance. A significant portion of drugs contain at least one basic nitrogen atom, making pKa a critical factor to control and modulate during lead optimization.[1]

-

Off-Target Effects: Strong basicity can lead to liabilities such as lysosomotropism (accumulation in lysosomes) or interaction with cardiac ion channels like hERG, which is a major safety concern.[1]

Understanding and being able to precisely modulate the basicity of a scaffold like 5-Methylpiperidin-3-amine is therefore essential for designing safe and effective medicines.[2][3]

Structural and Stereochemical Analysis of 5-Methylpiperidin-3-amine

The acid-base properties of 5-Methylpiperidin-3-amine are a direct consequence of its molecular architecture. The molecule contains two nitrogen atoms, both of which are basic due to the presence of lone pairs of electrons available for protonation.

-

N1 (Ring Nitrogen): A secondary amine integrated into a six-membered aliphatic ring.

-

N3 (Exocyclic Nitrogen): A primary amine attached to the 3-position of the piperidine ring.

The nitrogen atoms in the piperidine ring are sp³-hybridized, which makes them significantly more basic than their sp²-hybridized counterparts in aromatic systems like pyridine (pKaH ≈ 5.2 vs. piperidine's 11.22).[4][5]

Caption: Key functional groups of 5-Methylpiperidin-3-amine.

Stereoisomerism: The Cis/Trans Relationship

The presence of substituents at the C3 and C5 positions gives rise to cis and trans diastereomers. In their most stable chair conformations:

-

Trans Isomer: The amino and methyl groups will preferentially occupy equatorial positions to minimize steric strain (1,3-diaxial interactions). This is generally the thermodynamically more stable isomer.

-

Cis Isomer: One group will be equatorial and the other axial. The ring can undergo conformational flipping, but one substituent will always be in a higher-energy axial position.

The orientation of these groups (axial vs. equatorial) can subtly influence basicity. An equatorial lone pair is generally more accessible for protonation than an axial one, which can be sterically hindered by axial hydrogens. Therefore, the pKa values for the cis and trans isomers are expected to be slightly different.[6]

Caption: Thermodynamic relationship between cis and trans isomers.

Predicting Basicity and pKa Values

As a diamine, the molecule will have two macroscopic pKa values:

-

pKa1: Corresponding to the first protonation event at the more basic site.

-

pKa2: Corresponding to the second protonation event at the less basic site.

Reference Points and Inductive Effects

To estimate the pKa values, we start with reference compounds.

| Compound | Functional Group(s) | pKa of Conjugate Acid | Reference |

| Piperidine | Secondary Amine | 11.22 | [4] |

| N-Methylpiperidine | Tertiary Amine | 10.08 | [7] |

| 2-Methylpiperazine | Two Secondary Amines | pKa1 = 9.57, pKa2 = 5.24 | [8] |

| Cyclohexylamine | Primary Amine | ~10.6 |

Analysis of Substituent Effects:

-

Which nitrogen is more basic? The secondary amine within the piperidine ring (N1) is generally expected to be more basic than the primary exocyclic amine (N3). The alkyl groups attached to the ring nitrogen are electron-donating, increasing its electron density. Therefore, the first protonation is most likely to occur at N1.

-

Effect of the Methyl Group: The methyl group at C5 is an electron-donating group (EDG). Through induction, it will slightly increase the electron density at both nitrogen atoms, leading to a slight increase in the basicity of both sites compared to an unsubstituted analogue.

-

Effect of the Amino Group: The primary amino group at C3 will act as an electron-withdrawing group (EWG) via induction on the ring nitrogen (N1). This effect will slightly decrease the basicity of N1.

-

Effect of the Piperidinyl Group: The entire piperidinyl ring acts as an electron-donating alkyl group for the primary amine (N3), which should increase its basicity relative to a simple amine like ammonia.

Predicted pKa Values:

-

pKa1 (Protonation at N1): Starting from piperidine (11.22), the electron-withdrawing effect of the C3-amino group will likely lower the pKa, while the electron-donating C5-methyl group will raise it. The net effect is likely a slight decrease. Predicted pKa1 ≈ 10.5 - 11.0 .

-

pKa2 (Protonation at N3): Once N1 is protonated, the resulting positive charge creates a powerful electron-withdrawing effect that significantly reduces the basicity of the nearby N3. This pKa will be substantially lower. Predicted pKa2 ≈ 8.5 - 9.5 .

Caption: Predicted protonation sequence of 5-Methylpiperidin-3-amine.

Gold Standard Experimental pKa Determination

While predictions are invaluable, experimental measurement is essential for accurate data in drug development. Potentiometric titration is the most direct and widely accepted method.

Causality and Self-Validation in Potentiometric Titration

This method's trustworthiness comes from its direct measurement of pH, the master variable for ionization. By precisely adding a strong acid (e.g., HCl) to a solution of the amine and monitoring the resulting pH change with a calibrated electrode, a titration curve is generated. The pKa values correspond to the pH at the half-equivalence points. The system is self-validating through rigorous calibration of the pH meter with standard buffers (e.g., pH 4, 7, 10) before each experiment and the use of a titrant of known, certified concentration.

Step-by-Step Protocol for Potentiometric Titration

-

Preparation:

-

Accurately weigh ~10-20 mg of 5-Methylpiperidin-3-amine free base.

-

Dissolve the sample in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of a co-solvent like methanol may be used if solubility is low.

-

Calibrate a high-quality pH meter and electrode at a minimum of three points bracketing the expected pKa range.

-

-

Titration Setup:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a precision automated titrator or a burette to add a standardized solution of 0.1 M HCl in small, precise increments.

-

Gently stir the solution throughout the experiment.

-

-

Data Collection:

-

Record the initial pH of the solution.

-

Add titrant in small volumes (e.g., 0.01-0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the second equivalence point (e.g., to pH ~2).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the two equivalence points by finding the points of maximum slope on the curve (i.e., the peaks in the first derivative plot, d(pH)/dV).

-

The pKa1 is the pH at the volume of titrant corresponding to the first half-equivalence point (half the volume to the first equivalence point).

-

The pKa2 is the pH at the volume of titrant corresponding to the second half-equivalence point (midway between the first and second equivalence points).

-

Utilize specialized software for Gran plotting or non-linear regression for the most accurate pKa determination.

-

Caption: Workflow for experimental pKa determination via titration.

Implications and Strategic Modulation in Drug Development

With predicted pKa values around 10.5-11.0 and 8.5-9.5, 5-Methylpiperidin-3-amine would be significantly protonated at physiological pH (7.4). At pH 7.4, the ring nitrogen would be almost fully protonated, and the exocyclic amine would also be substantially protonated. This high degree of ionization would confer excellent aqueous solubility but could limit membrane permeability.

For a drug targeting the central nervous system (CNS), this high basicity would be a liability, as the charged species would be excluded by the blood-brain barrier. A key strategy in lead optimization would be to tune down the basicity . This can be achieved by introducing electron-withdrawing groups near the basic centers.[3] For example, adding a fluorine atom to the piperidine ring would lower the pKa of the nitrogens through a strong inductive effect. The magnitude of this effect depends on the position and stereochemistry of the fluorine atom.[3]

Conversely, for a drug requiring high solubility and no cell penetration, the inherent basicity might be advantageous. The dual amine nature also offers rich possibilities for creating specific salt forms with tailored properties.

Conclusion

5-Methylpiperidin-3-amine is a versatile chemical scaffold whose utility in drug discovery is intrinsically linked to the basicity of its two nitrogen centers. Through a systematic analysis of its structure, stereochemistry, and electronic properties, we can confidently predict a dual pKa profile with a highly basic ring nitrogen (pKa1 ≈ 10.5-11.0) and a moderately basic exocyclic amine (pKa2 ≈ 8.5-9.5). This profile suggests high aqueous solubility at physiological pH. For drug development professionals, understanding this behavior is the first step. The true power lies in the ability to experimentally verify these values using robust methods like potentiometric titration and then strategically modulate them through chemical modification to achieve the optimal balance of potency, selectivity, and ADME properties required for a successful drug candidate.

References

-

Wikipedia. Piperidine . Wikipedia. [Link]

-

Veniard, V., & Fois, F. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities . ChemMedChem, 2(8), 1100-1115. [Link]

-

Khafaji, A. K., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K . Journal of Chemical & Engineering Data, 54(4), 1219-1223. [Link]

-

Master Organic Chemistry. (2017). 5 Key Amine Basicity Trends . [Link]

-

Wermuth, C. G. (2006). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group . Helvetica Chimica Acta, 89(9), 2018-2034. [Link]

-

Cambridge MedChem Consulting. (2023). Tuning basicity . [Link]

Sources

- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 2. Enamine Basicity-Tuning Kits - Enamine [enamine.net]

- 3. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Methylpiperidine | 626-67-5 [chemicalbook.com]

- 8. uregina.ca [uregina.ca]

Introduction: The Strategic Importance of Chiral Piperidines in Modern Drug Discovery

An In-depth Technical Guide to the Commercial Availability of 5-Methylpiperidin-3-amine Stereoisomers

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. However, the introduction of stereocenters into this scaffold, as in 5-Methylpiperidin-3-amine, elevates its complexity and potential. The precise spatial orientation of the methyl and amine groups dictates molecular recognition, influencing everything from target affinity and selectivity to pharmacokinetic properties. Consequently, access to stereochemically pure isomers is not merely a matter of academic interest but a critical prerequisite for the development of safe and effective pharmaceuticals.[1]

This guide provides a comprehensive overview of the commercial landscape for the stereoisomers of 5-Methylpiperidin-3-amine. It is designed for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors, offering insights into sourcing, analytical verification, and the underlying chemistry that governs the availability of these crucial chiral building blocks.

Decoding the Stereochemistry: The Four Isomers of 5-Methylpiperidin-3-amine

5-Methylpiperidin-3-amine possesses two chiral centers at the C3 and C5 positions. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers and two pairs of diastereomers (cis and trans).

-

Cis Isomers: The amine and methyl groups are on the same side of the piperidine ring plane. This pair consists of the (3R,5S) and (3S,5R) enantiomers.

-

Trans Isomers: The amine and methyl groups are on opposite sides of the ring plane. This pair consists of the (3R,5R) and (3S,5S) enantiomers.

Understanding this relationship is fundamental to sourcing the correct building block for a specific synthetic campaign. The choice between a cis or trans diastereomer will fundamentally alter the shape of the final molecule.

Caption: Stereoisomeric relationships of 5-Methylpiperidin-3-amine.

Commercial Availability Landscape

The direct procurement of enantiomerically pure 5-Methylpiperidin-3-amine can be challenging. More commonly, suppliers offer the amine functionality protected, most frequently as a tert-butyloxycarbonyl (Boc) carbamate. This derivative is more stable, has a longer shelf life, and is often a direct precursor for peptide-like couplings in a synthetic route. The free amine is typically generated in situ by the end-user via acid-mediated deprotection.

Below is a summary of commercially available forms and representative suppliers. Researchers should always verify stock and purity with the specific vendor before ordering.

| Stereoisomer / Derivative | CAS Number | Common Form | Representative Suppliers |

| (3S,5R)-5-Methylpiperidin-3-amine | 1820575-16-3 | Free Base | BLDpharm[2], Abovchem[3] |

| tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate | 1203651-07-3 | Boc-Protected | Axios Research[4] |

| tert-butyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate | 1270019-92-5 | Boc-Protected | Axios Research[4], SRIRAMCHEM[5] |

| tert-butyl ((3R,5R)-5-methylpiperidin-3-yl)carbamate | 1227919-32-5 | Boc-Protected | Axios Research[4] |

| tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate | 951163-61-4 | Boc-Protected | Axios Research[4], SRIRAMCHEM[6] |

Synthesis and Chiral Resolution: The Path to Enantiopurity

The commercial availability of these molecules is underpinned by sophisticated synthetic and purification strategies. While a complete synthetic review is beyond the scope of this guide, understanding the general approaches provides insight into potential impurities and the rationale for analytical verification.

Two primary strategies are employed to obtain single stereoisomers:

-

Asymmetric Synthesis: This "chiral pool" approach uses a chiral starting material or a chiral catalyst to directly synthesize the desired stereoisomer. Biocatalysis, using engineered enzymes like amine transaminases, has emerged as a powerful method for the highly stereoselective synthesis of chiral amines.[7] These enzymes can convert a prochiral ketone into a specific amine enantiomer with exceptional purity.[7]

-

Chiral Resolution of a Racemic Mixture: This classical method involves synthesizing a mixture of stereoisomers and then separating them.

-

Diastereomeric Salt Formation: The racemic amine mixture is reacted with a chiral acid (e.g., a derivative of tartaric acid). This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (such as solubility).

-

Fractional Crystallization: The difference in solubility allows one diastereomeric salt to be selectively crystallized from the solution.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base to remove the chiral resolving agent, yielding the enantiomerically pure free amine.

-

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Essential Quality Control: Analytical Verification of Stereochemical Purity

The adage "trust, but verify" is paramount in drug development. While suppliers provide a Certificate of Analysis (CoA), independent verification of stereochemical purity is a critical step to ensure the integrity of a synthetic campaign. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[8]

Causality Behind the Method: Why Derivatization is Often Necessary

Simple aliphatic amines like 5-methylpiperidin-3-amine lack a UV-absorbing chromophore, making them effectively invisible to standard HPLC-UV detectors. To overcome this, a pre-column derivatization step is employed.[9] A reagent containing a chromophore (e.g., p-toluenesulfonyl chloride or benzoyl chloride) is reacted with the amine.[9][10] This reaction attaches a UV-active tag to the molecule, allowing for sensitive detection.

Experimental Protocol: Chiral HPLC Analysis via Pre-Column Derivatization

This protocol is a representative example and must be optimized for the specific analyte and available equipment.

Objective: To determine the enantiomeric excess (ee) of a sample of (3R,5S)-5-Methylpiperidin-3-amine.

1. Derivatization Step: a. Accurately weigh ~5 mg of the amine sample into a clean vial. b. Dissolve in 1.0 mL of a suitable aprotic solvent (e.g., Dichloromethane). c. Add 1.5 equivalents of a base (e.g., Triethylamine) to act as an acid scavenger. d. Add 1.2 equivalents of p-toluenesulfonyl chloride. e. Cap the vial and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS confirms the consumption of the starting amine. f. Quench the reaction with a small amount of water and extract the derivatized product into an organic solvent (e.g., Ethyl Acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. h. Reconstitute the residue in the HPLC mobile phase for analysis.

2. Chiral HPLC Method:

- Column: A polysaccharide-based Chiral Stationary Phase (CSP) is typically effective. Examples include Chiralpak® AD-H or Chirobiotic™ T.[9][11]

- Mobile Phase: Normal phase chromatography often provides the best resolution for these types of compounds.[12] A typical mobile phase would be a mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

- Modifier: A small amount of an amine modifier (e.g., 0.1% Diethylamine) is crucial.[9] This additive deactivates residual acidic silanol groups on the silica surface of the stationary phase, preventing peak tailing and improving resolution.

- Flow Rate: 0.5 - 1.0 mL/min.

- Detection: UV at 228 nm (for the p-toluenesulfonyl derivative).[9]

- Injection Volume: 5-10 µL.

3. Data Analysis: a. Integrate the peak areas for the two enantiomers. b. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Caption: Workflow for the analytical verification of stereochemical purity.

Conclusion

The stereoisomers of 5-Methylpiperidin-3-amine are valuable, high-potential building blocks for drug discovery. While direct commercial access to the free amines can be limited, their Boc-protected counterparts are readily available from several specialized chemical suppliers. The path to obtaining these molecules relies on advanced synthetic and purification techniques, most notably chiral resolution and asymmetric synthesis. For the end-user, a rigorous analytical verification of stereochemical purity via a well-designed chiral HPLC method is not just good practice but an essential component of robust and reproducible scientific research. A thorough understanding of the commercial landscape and the necessary quality control measures empowers researchers to confidently incorporate these chiral scaffolds into the next generation of therapeutics.

References

-

Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - CAS - 1203651-07-3. [Link]

-

Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

-

Geronikaki, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

-

Reddy, G. S., et al. (2018). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

- Google Patents. CN108976164A - The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent.

-

Sharma, S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. [Link]

-

Phenomenex. Chiral HPLC Separations Guidebook. [Link]

-

Ilisz, I., et al. Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. [Link]

- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

BGB Analytik. CHIRAL Handbook. [Link]

Sources

- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1820575-16-3|(3S,5R)-5-Methylpiperidin-3-amine|BLD Pharm [bldpharm.com]

- 3. (3S,5R)-5-methylpiperidin-3-amine - CAS:1820575-16-3 - Abovchem [abovchem.com]

- 4. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - CAS - 1203651-07-3 | Axios Research [axios-research.com]

- 5. (3R,5S)-3-(Boc-amino)-5-Methylpiperidine - SRIRAMCHEM [sriramchem.com]

- 6. (3S,5S)-3-(Boc-amino)-5-Methylpiperidine - SRIRAMCHEM [sriramchem.com]

- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 11. iapc-obp.com [iapc-obp.com]

- 12. bgb-analytik.com [bgb-analytik.com]

Foreword: Deconstructing a Modern Kinase Inhibitor

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Tofacitinib

Tofacitinib, marketed as Xeljanz®, represents a significant advancement in the treatment of autoimmune diseases like rheumatoid arthritis. As a potent inhibitor of the Janus kinase (JAK) family, its mechanism of action is intricately linked to its precise three-dimensional structure. The synthesis of such a molecule is a testament to the ingenuity of modern process chemistry, where the ultimate success hinges on the efficient and stereochemically controlled preparation of its core structural components. This guide provides a detailed exploration of the critical intermediates in the synthesis of tofacitinib, offering not just the "how" but the "why" behind the synthetic strategies. We will dissect the most pivotal challenges and innovative solutions that have defined the manufacturing routes of this important therapeutic agent. The narrative is designed for researchers, chemists, and drug development professionals who seek a deeper understanding of the practical chemistry behind tofacitinib.

Chapter 1: The Stereochemical Linchpin: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

The synthesis of tofacitinib can be conceptually broken down into the assembly of two primary synthons: the heterocyclic pyrrolo[2,3-d]pyrimidine core and a chiral 3,4-disubstituted piperidine ring.[1] It is the latter, specifically the (3R,4R) stereoisomer of the N-benzyl protected piperidine amine, that presents the most significant synthetic hurdle. This specific stereochemistry is paramount for the molecule's binding affinity and biological activity. Consequently, establishing these two contiguous chiral centers has been the focal point of extensive process development, as this intermediate has been identified as the primary cost-contributing factor in the overall synthesis.[2]

Synthetic Strategy I: The Classical Resolution Approach